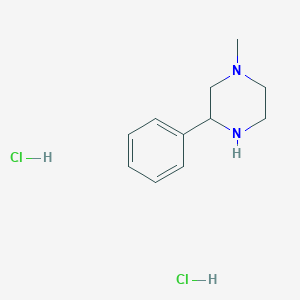

1-Methyl-3-phenylpiperazine dihydrochloride

カタログ番号 B049884

CAS番号:

118654-15-2

分子量: 249.18 g/mol

InChIキー: NQQNCHHIJJFJRW-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

説明

1-Methyl-3-phenylpiperazine is an organic compound with the molecular formula C11H16N2 . It has an average mass of 176.258 Da and a monoisotopic mass of 176.131348 Da . It is used in laboratory chemicals .

Synthesis Analysis

Several methods have been reported for the synthesis of 1-methyl-3-phenylpiperazine. These methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis . Another method involves the reduction of the 4-protected-1-alkyl-2-oxo-3-phenylpiperazine followed by deprotection .Molecular Structure Analysis

The molecular structure of 1-Methyl-3-phenylpiperazine consists of a six-membered ring containing two opposing nitrogen atoms .Chemical Reactions Analysis

While specific chemical reactions involving 1-Methyl-3-phenylpiperazine are not detailed in the search results, piperazine compounds, in general, are known to mediate their anthelmintic action by paralyzing parasites .Physical And Chemical Properties Analysis

1-Methyl-3-phenylpiperazine is a solid substance . It has a molecular weight of 176.26 .Safety And Hazards

特性

IUPAC Name |

1-methyl-3-phenylpiperazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2.2ClH/c1-13-8-7-12-11(9-13)10-5-3-2-4-6-10;;/h2-6,11-12H,7-9H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQQNCHHIJJFJRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCNC(C1)C2=CC=CC=C2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80612064 | |

| Record name | 1-Methyl-3-phenylpiperazine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80612064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Methyl-3-phenylpiperazine dihydrochloride | |

CAS RN |

118654-15-2 | |

| Record name | 1-Methyl-3-phenylpiperazine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80612064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

To an ice-cooled stirred solution of 5.45 g (0.033 mol) of 2-phenylpiperazine and 5.3 g (0.53 mol) of triethylamine in 580 ml of acetone was added dropwise over 20 minutes a solution of 4.8 g (0.033 mol) of methyl iodide in 20. ml of acetone. The resulting mixture was stirred at 0° C. for 1 h and then allowed to gradually warm to ambient temperature over 3 hours. The residue obtained upon concentration of the reaction mixture was dissolved in 200 ml of ether and treated with a solution of methanol and ether saturated with gaseous hydrochloric acid to give 4.5 g (54%) of 1-methyl-3-phenylpiperazine dihydrochloride as a white solid.

[Compound]

Name

ice

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

Yield

54%

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-hydroxy-4-[(2R)-6-methylhept-5-en-2-yl]cyclohex-2-en-1-one](/img/structure/B49806.png)

![[(2R,3R,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexyl] acetate](/img/structure/B49824.png)

![1-[(3R,4R)-3,4-Bis(ethenyl)pyrrolidin-1-yl]-2,2,2-trifluoroethanone](/img/structure/B49825.png)

![S-Methyl 2-[3-[(1R)-1-[(7R,10R,13R,17R)-7-hydroxy-10,13-dimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]ethyl]-5,6,6-trimethyl-2,7,8-trioxabicyclo[3.2.1]octan-1-yl]ethanethioate](/img/structure/B49833.png)